molecular formula C20H18N2OS B2453519 (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one CAS No. 463317-01-3

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one

Cat. No. B2453519
CAS RN: 463317-01-3
M. Wt: 334.44
InChI Key: PQJZDZLDUCXUIF-PYEASBQRSA-N
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Description

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Spectroscopic Investigation and Synthesis

A study by (Chizhevskaya, Zavadskaya, & Khovratovich, 1969) investigated the spectroscopic aspects of thiazolidin-4-one derivatives. They explored the reaction of 2-phenylimino- and 2-(p-tolylimino)thiazolidin-4-ones, revealing insights into their tautomeric forms and azo derivatives.

Antimicrobial Properties

A study on thiazolidin-4-one derivatives found them to have significant antimicrobial activity against various bacterial strains (B'Bhatt & Sharma, 2017). This suggests potential applications in developing new antimicrobial agents.

Aldose Reductase Inhibition for Diabetic Complications

Aldose reductase inhibitors are crucial in treating diabetic complications. Research by (Ali et al., 2012) demonstrated that iminothiazolidin-4-one derivatives could serve as potent and selective inhibitors, indicating a significant therapeutic potential.

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been highlighted by (Wu et al., 2006). Their study found specific analogs that effectively induce apoptosis in cancer cells, offering a new avenue for cancer treatment, especially in P-glycoprotein overexpressing refractory cancers.

Solid-State Structure Analysis

The solid-state structure of thiazolidin-4-one derivatives has been studied by (Espenbetov et al., 1981), providing insights into their molecular arrangement and potential implications for their chemical behavior and stability.

Antimicrobial Activity of Novel Derivatives

Furthering the understanding of antimicrobial properties, (Aggarwal & Jain, 2021) synthesized novel thiazolidin-4-one derivatives and demonstrated significant antimicrobial activity, highlighting their potential in combating various infections.

properties

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-8-10-17(11-9-14)21-20-22-19(23)18(24-20)13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b15-12+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZDZLDUCXUIF-PYEASBQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=CC3=CC=CC=C3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one

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